molecular formula C21H26N4O B7459332 6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B7459332
M. Wt: 350.5 g/mol
InChI Key: RWKACQWYJCHITC-UHFFFAOYSA-N
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Description

The compound "6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.13,7]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" is an intriguing molecule with significant potential in various scientific and industrial fields. This compound belongs to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. Its unique structure, involving a cyclopropyl group and a tricyclo[3.3.1.13,7]dec-1-yl moiety, makes it a subject of interest for chemists and pharmacologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.13,7]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" generally involves multiple steps, starting from commercially available precursors]dec-1-yl groups through specific substituent reactions. Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial-scale production might employ optimized synthetic routes with cost-effective reagents and streamlined processes to ensure scalability. Process chemistry techniques, such as continuous flow synthesis and automated synthesis, can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can modify the pyrazolo[3,4-b]pyridine core or other functional groups, potentially creating new compounds with altered properties.

  • Substitution: The compound can participate in substitution reactions, where functional groups within the molecule can be replaced with different substituents, thereby altering its biological activity.

Common Reagents and Conditions: Common reagents include oxidizing agents (such as potassium permanganate for oxidation), reducing agents (like sodium borohydride for reduction), and various nucleophiles for substitution reactions. Typical reaction conditions include ambient to elevated temperatures, depending on the desired reaction and product.

Major Products:

Scientific Research Applications

The compound "6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.13,7]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" has significant applications in various scientific fields:

  • Biology: Investigated for its role in modulating biological pathways, potentially serving as a lead compound in drug discovery efforts.

  • Medicine: Explored for therapeutic potential in treating various diseases, particularly those involving protein kinases or other critical enzymes.

Mechanism of Action

Mechanism: The exact mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and tricyclo[3.3.1.13,7]dec-1-yl groups can enhance binding affinity and specificity.

Molecular Targets and Pathways: Key targets may include protein kinases, which play crucial roles in signaling pathways involved in cell growth, differentiation, and apoptosis. By modulating these targets, the compound can influence various cellular processes.

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • 6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.13,7]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine

  • Various substituted derivatives of pyrazolo[3,4-b]pyridine

Properties

IUPAC Name

N-(1-adamantyl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-25-19-17(11-22-25)16(7-18(23-19)15-2-3-15)20(26)24-21-8-12-4-13(9-21)6-14(5-12)10-21/h7,11-15H,2-6,8-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKACQWYJCHITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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